Home > Products > Screening Compounds P14677 > 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one - 537002-96-3

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Catalog Number: EVT-3087524
CAS Number: 537002-96-3
Molecular Formula: C17H16Cl2N4O
Molecular Weight: 363.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound exhibits significant pharmacological potential and has been the subject of various studies aimed at understanding its synthesis, properties, and applications in medicinal chemistry.

Source

The compound has been synthesized and evaluated in several studies focusing on its biological activity and structure-activity relationships. Notably, research has highlighted its potential as a selective agonist for the receptor RXFP4, indicating its relevance in therapeutic contexts related to this receptor type .

Classification

This compound can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Triazoloquinazolines
  • Functional Groups: Triazole and quinazoline moieties
Synthesis Analysis

Methods

The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps. A general synthetic route includes:

  1. Starting Materials: The synthesis begins with substituted methyl benzoates or benzoyl chlorides.
  2. Hydrazinolysis: The starting materials undergo hydrazinolysis to yield benzohydrazide derivatives.
  3. Cyclization: The benzohydrazide is then reacted with S-methylisothiourea sulfate to form the key intermediate 1,2,4-triazole which is cyclized using p-toluenesulfonic acid as a catalyst.
  4. Biginelli Reaction: Finally, a Biginelli-type cyclocondensation reaction occurs between the triazole derivative and other reactants such as cyclohexane-1,3-dione and 4-hydroxybenzaldehyde to yield the final product .

Technical Details

The reactions are typically monitored using thin-layer chromatography (TLC), and yields can vary significantly depending on the conditions employed. The final products are often purified through recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one consists of a triazole ring fused with a quinazoline framework. The presence of a dichlorophenyl group at one position introduces significant steric hindrance and electronic effects that influence the compound's reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C17H15Cl2N5O
  • Molecular Weight: Approximately 388.24 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocyclic compounds. These include:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Condensation reactions

Technical Details

The reactivity of the compound is influenced by the presence of electron-withdrawing groups (such as chlorine) on the aromatic ring. This affects both nucleophilic attack and electrophilic substitution patterns.

Mechanism of Action

Process

The mechanism of action for 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one primarily involves its interaction with specific biological targets such as receptors or enzymes.

Data

Research indicates that this compound acts as an agonist at RXFP4 receptors. The binding affinity and selectivity are influenced by its structural components which modulate receptor interactions through conformational changes upon binding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility characteristics may vary; common solvents include dimethyl sulfoxide (DMSO) or ethanol.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reactivity patterns are consistent with heterocycles; potential for functionalization exists through various chemical transformations.
Applications

Scientific Uses

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting RXFP4-related pathways.
  • Research Tools: Utilized in studies investigating receptor biology and pharmacology.
  • Biological Assays: Employed in assays aimed at elucidating mechanisms of action for novel therapeutic agents.

This compound exemplifies the intricate relationship between structure and function in drug design and development within medicinal chemistry.

Properties

CAS Number

537002-96-3

Product Name

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

IUPAC Name

9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

Molecular Formula

C17H16Cl2N4O

Molecular Weight

363.24

InChI

InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22)

InChI Key

RUQUTWVEJBTWDR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.